tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13760875
InChI: InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)Br
Molecular Formula: C15H20BrNO3
Molecular Weight: 342.23 g/mol

tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate

CAS No.:

Cat. No.: VC13760875

Molecular Formula: C15H20BrNO3

Molecular Weight: 342.23 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate -

Specification

Molecular Formula C15H20BrNO3
Molecular Weight 342.23 g/mol
IUPAC Name tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate
Standard InChI InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1
Standard InChI Key UUIDDBRUOCXTAO-CYBMUJFWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)Br
SMILES CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)Br
Canonical SMILES CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)Br

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound features a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—with a tert-butoxycarbonyl (Boc) group at the N4 position and a 4-bromophenyl group at the C2 position . The Boc group acts as a protective moiety for the secondary amine, enhancing stability during synthetic reactions . The bromine atom at the para position of the phenyl ring contributes to electronic effects, influencing reactivity in cross-coupling reactions .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC15H20BrNO3\text{C}_{15}\text{H}_{20}\text{Br}\text{NO}_{3}
Molecular Weight342.23 g/mol
IUPAC Nametert-Butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate
StereochemistryS-configuration at C2
Canonical SMILESCC(C)(C)OC(=O)N1CCOC@HC2=CC=C(C=C2)Br

Spectroscopic Characterization

The compound’s nuclear magnetic resonance (NMR) spectrum reveals distinct signals for the tert-butyl group (δ ~1.4 ppm for nine protons), the morpholine ring (δ ~3.5–4.0 ppm for four protons), and the aromatic protons (δ ~7.3–7.5 ppm) . High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 342.07 (M+H)+, consistent with its molecular formula.

Synthetic Methodologies

Boc Protection Strategies

The synthesis begins with the reaction of (2S)-2-(4-bromophenyl)morpholine with tert-butyl chloroformate in anhydrous dichloromethane, mediated by triethylamine. This step installs the Boc group at the morpholine’s nitrogen, achieving yields of 70–85% under optimized conditions. Alternative methods use carbonyldiimidazole (CDI) or mixed carbonates, though tert-butyl chloroformate remains preferred for its cost-effectiveness .

Stereochemical Control

The S-configuration at C2 is introduced via asymmetric synthesis using chiral auxiliaries or resolution techniques. For example, enzymatic resolution of racemic intermediates with lipases achieves enantiomeric excess (ee) >98% . X-ray crystallography confirms the absolute configuration, as demonstrated in related morpholine derivatives .

Scheme 1: Synthetic Pathway

  • Morpholine Ring Formation: Cyclization of 2-amino-1-(4-bromophenyl)ethanol with epichlorohydrin.

  • Boc Protection: Reaction with tert-butyl chloroformate/TEA in DCM.

  • Purification: Column chromatography (hexane/ethyl acetate, 3:1) .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL) but high solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The Boc group enhances stability against hydrolysis at neutral pH, though decomposition occurs under acidic (pH <3) or basic (pH >10) conditions .

Thermal Behavior

Differential scanning calorimetry (DSC) shows a melting point of 112–114°C, with thermal decomposition commencing at 220°C. These properties guide storage recommendations (2–8°C under nitrogen).

Pharmaceutical Applications

Kinase Inhibition

The 4-bromophenyl moiety enables Suzuki-Miyaura cross-coupling reactions to generate biaryl structures, a common pharmacophore in kinase inhibitors . For instance, analogs of this compound show submicromolar activity against Bruton’s tyrosine kinase (Btk), a target in autoimmune diseases .

Toll-Like Receptor (TLR) Modulation

Derivatives bearing substituted pyrimidines or benzamides demonstrate TLR7/8/9 antagonism, reducing pro-inflammatory cytokine production in murine models . The bromine atom’s electron-withdrawing effects enhance binding to TLR hydrophobic pockets .

Table 2: Biological Activity of Analogues

Analog StructureTargetIC₅₀ (nM)Source
4-Bromo-N-(pyrimidin-2-yl)Btk8.0
3-Cyano-4-bromophenylTLR74.3

Recent Advances and Future Directions

Catalytic Asymmetric Hydrogenation

Recent work employs iridium catalysts with chiral phosphine ligands to synthesize the S-enantiomer with 99% ee, reducing reliance on resolution techniques . Deuteration studies confirm the hydrogenation mechanism proceeds via a monohydride pathway .

Prodrug Development

Esterase-cleavable prodrugs of the compound improve oral bioavailability in preclinical studies. For example, phosphonamidate prodrugs achieve 80% conversion to the active metabolite in hepatic microsomes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator